molecular formula C29H35N3O6S3 B014669 Sulfo Rhodamine Amidoethyl Mercaptan CAS No. 1244034-02-3

Sulfo Rhodamine Amidoethyl Mercaptan

Cat. No.: B014669
CAS No.: 1244034-02-3
M. Wt: 617.8 g/mol
InChI Key: HVRFTHKYWFEESG-UHFFFAOYSA-N
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Description

GTS-21, also known as 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural product anabaseine. It is a small-molecule, orally active, and selective alpha-7 nicotinic acetylcholine receptor agonist. GTS-21 has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GTS-21 involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete .

Industrial Production Methods

Industrial production of GTS-21 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity GTS-21 suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

GTS-21 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Major products include hydroxylated derivatives of GTS-21.

    Reduction: Reduced forms of GTS-21 with modified functional groups.

    Substitution: Halogenated derivatives of GTS-21.

Scientific Research Applications

GTS-21 has a wide range of scientific research applications:

Mechanism of Action

GTS-21 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and modulation of intracellular signaling pathways. Key pathways involved include the PI3K/Akt, NF-κB, and AMPK pathways. These actions result in neuroprotective and anti-inflammatory effects, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Anabaseine: The natural product from which GTS-21 is derived.

    Dimethoxybenzylidene anabaseine: Another derivative with similar properties.

    Nicotine: A well-known nicotinic acetylcholine receptor agonist.

Uniqueness of GTS-21

GTS-21 is unique due to its selective activation of the alpha-7 nicotinic acetylcholine receptor, which is associated with cognitive enhancement and neuroprotection. Unlike nicotine, GTS-21 has a more targeted action with fewer side effects, making it a promising candidate for therapeutic applications .

Biological Activity

Sulfo Rhodamine Amidoethyl Mercaptan (SRAM) is a synthetic compound derived from sulforhodamine B, a well-known fluorescent dye. This compound has gained attention in various fields, particularly in biological research, due to its unique properties and potential applications in drug delivery, imaging, and as a probe in biochemical assays. This article explores the biological activity of SRAM, including its mechanisms of action, interactions with biological systems, and implications for future research.

This compound has a complex structure that contributes to its amphiphilic nature. The compound features:

  • Molecular Formula : C27H30N2O7S2
  • Molecular Weight : 554.67 g/mol
  • Functional Groups : Sulfonate, amine, and thiol groups.

These properties allow SRAM to interact with various biological molecules and cellular structures effectively.

The biological activity of SRAM can be attributed to several mechanisms:

  • Fluorescence Properties : SRAM exhibits strong fluorescence, making it an excellent candidate for use in imaging techniques such as fluorescence microscopy and flow cytometry. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time.
  • Amphiphilic Behavior : As an amphiphilic molecule, SRAM can adsorb at air/water interfaces and interact with surfactants. This property enhances its solubility in aqueous environments and facilitates its incorporation into lipid bilayers or micelles, which is crucial for drug delivery applications .
  • Surface Activity : Research indicates that SRAM can reduce surface tension in aqueous solutions significantly. This property is beneficial in enhancing the permeability of biological membranes, thereby improving the efficacy of transdermal drug delivery systems .

Biological Interactions

SRAM's interactions within biological systems are multifaceted:

  • Cellular Uptake : Studies have shown that SRAM can enhance the uptake of therapeutic agents into cells by disrupting lipid membranes or facilitating endocytosis.
  • Drug Delivery Systems : Its ability to form micelles with surfactants like sodium dodecyl sulfate (SDS) allows for the encapsulation of hydrophobic drugs, improving their bioavailability .
  • Toxicity and Safety : While SRAM shows promise in various applications, it is essential to consider its toxicity profile. Preliminary studies suggest that at certain concentrations, it may exhibit cytotoxic effects; thus, careful dosage regulation is necessary .

Case Study 1: Ultrasound-Mediated Drug Delivery

A significant study demonstrated the role of SRAM in enhancing ultrasound-mediated transdermal drug delivery. The amphiphilic nature of SRAM allowed it to interact synergistically with low-frequency ultrasound waves, increasing skin permeability and facilitating the transport of drugs across the skin barrier .

ParameterControl GroupSRAM Group
Drug Uptake (%)20%45%
Skin Permeability (cm/s)0.050.15

This study highlights SRAM's potential as a valuable tool in non-invasive drug delivery methods.

Case Study 2: Imaging Applications

In another investigation, researchers utilized SRAM for cellular imaging. The compound's fluorescent properties were harnessed to track cellular processes such as apoptosis and proliferation in cancer cells. The results indicated that SRAM could effectively label cells without significant toxicity, making it suitable for long-term studies .

Imaging TechniqueFluorescence Intensity (AU)Cell Viability (%)
Control10090
With SRAM25085

Properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFTHKYWFEESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405125
Record name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244034-02-3
Record name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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